1-(adamantane-1-carbonyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(adamantane-1-carbonyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that features a unique structure combining adamantane, carbonyl, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(adamantane-1-carbonyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the acylation of adamantane using a suitable acyl chloride under Friedel-Crafts conditions . The resulting acyladamantane is then subjected to further functionalization to introduce the pyrazole ring and the methoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(adamantane-1-carbonyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
1-(adamantane-1-carbonyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(adamantane-1-carbonyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can enhance binding affinity to certain proteins or enzymes. The pyrazole ring can participate in hydrogen bonding and other interactions, while the methoxyphenyl groups can modulate the compound’s overall hydrophobicity and electronic properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives and pyrazole-containing molecules. Examples include:
- 1-(adamantane-1-carbonyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole
- 1-(adamantane-1-carbonyl)-3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole
Uniqueness
1-(adamantane-1-carbonyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs .
Properties
IUPAC Name |
1-adamantyl-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O3/c1-32-23-7-3-21(4-8-23)25-14-26(22-5-9-24(33-2)10-6-22)30(29-25)27(31)28-15-18-11-19(16-28)13-20(12-18)17-28/h3-10,18-20,26H,11-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGXWOPQPIPISG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)C34CC5CC(C3)CC(C5)C4)C6=CC=C(C=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.